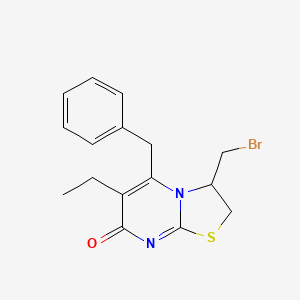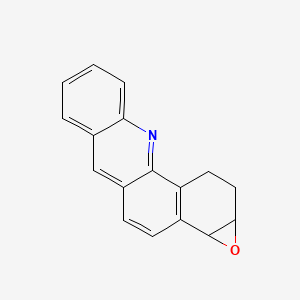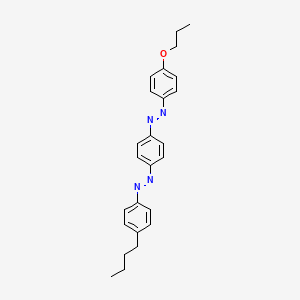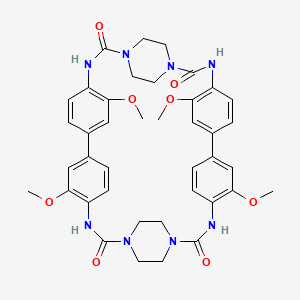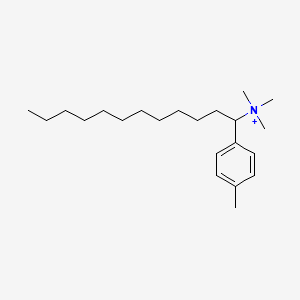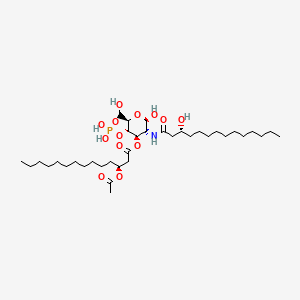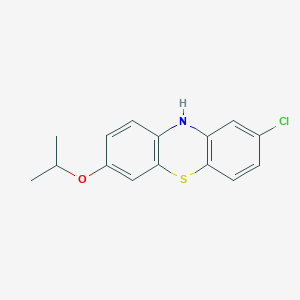
2-Chloro-7-(propan-2-yloxy)-10h-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 157953, also known as sodium hydrosulfite, is a chemical compound with the formula Na2S2O4. It is a white crystalline powder that is widely used as a reducing agent in various industrial and laboratory applications. Sodium hydrosulfite is known for its ability to decolorize and bleach materials, making it valuable in the textile and paper industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium hydrosulfite can be synthesized through several methods. One common method involves the reduction of sodium bisulfite (NaHSO3) with zinc powder in an aqueous solution. The reaction is as follows: [ \text{NaHSO}_3 + \text{Zn} \rightarrow \text{Na}_2\text{S}_2\text{O}_4 + \text{ZnSO}_4 ]
Another method involves the reaction of sulfur dioxide (SO2) with sodium hydroxide (NaOH) and sodium borohydride (NaBH4): [ \text{SO}_2 + 2\text{NaOH} + \text{NaBH}_4 \rightarrow \text{Na}_2\text{S}_2\text{O}_4 + \text{B(OH)}_3 ]
Industrial Production Methods
In industrial settings, sodium hydrosulfite is typically produced by the reaction of sodium formate (HCOONa) with sulfur dioxide (SO2) under controlled conditions. This method is preferred due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium hydrosulfite undergoes various chemical reactions, including:
Reduction: It is a powerful reducing agent and can reduce many organic and inorganic compounds.
Oxidation: In the presence of air, sodium hydrosulfite can be oxidized to sodium sulfate (Na2SO4).
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Reduction Reactions: Common reagents include organic compounds such as ketones and aldehydes. Conditions typically involve aqueous solutions and mild temperatures.
Oxidation Reactions: These reactions occur readily in the presence of oxygen or air.
Substitution Reactions: Nucleophiles such as amines or thiols are commonly used.
Major Products Formed
Reduction: The major products are the reduced forms of the reactants, such as alcohols from ketones or aldehydes.
Oxidation: The major product is sodium sulfate (Na2SO4).
Substitution: The products depend on the specific nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Sodium hydrosulfite has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions and processes.
Biology: It is used in the reduction of disulfide bonds in proteins and other biological molecules.
Medicine: It is used in the preparation of certain pharmaceuticals and as a reducing agent in some medical treatments.
Industry: It is widely used in the textile industry for bleaching and decolorizing fabrics, and in the paper industry for bleaching pulp.
Wirkmechanismus
Sodium hydrosulfite exerts its effects primarily through its reducing properties. It donates electrons to other molecules, thereby reducing them. This process involves the transfer of electrons from sodium hydrosulfite to the target molecule, resulting in the formation of reduced products. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dithionite (Na2S2O4): Similar in structure and function, used as a reducing agent.
Sodium bisulfite (NaHSO3): Used as a reducing agent and preservative.
Sodium metabisulfite (Na2S2O5): Used as a reducing agent and preservative.
Uniqueness
Sodium hydrosulfite is unique in its strong reducing properties and its ability to decolorize and bleach materials effectively. It is also relatively stable and easy to handle, making it a preferred choice in many industrial and laboratory applications.
Eigenschaften
CAS-Nummer |
14782-61-7 |
|---|---|
Molekularformel |
C15H14ClNOS |
Molekulargewicht |
291.8 g/mol |
IUPAC-Name |
2-chloro-7-propan-2-yloxy-10H-phenothiazine |
InChI |
InChI=1S/C15H14ClNOS/c1-9(2)18-11-4-5-12-15(8-11)19-14-6-3-10(16)7-13(14)17-12/h3-9,17H,1-2H3 |
InChI-Schlüssel |
VLAVURQCKDHMPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC2=C(C=C1)NC3=C(S2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


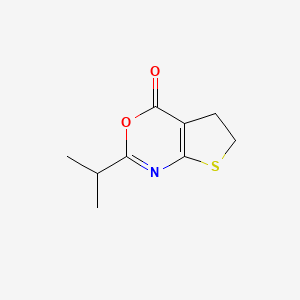
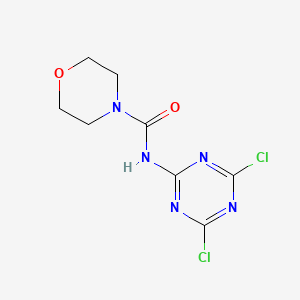
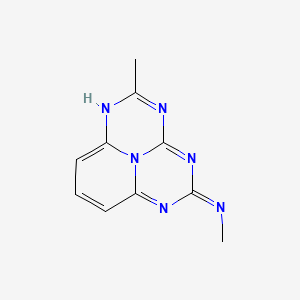
![2-{4-[(2S)-2-[({[(1S)-1-Carboxy-2-phenylethyl]amino}carbonyl)amino]-3-oxo-3-(pentylamino)propyl]phenoxy}malonic acid](/img/structure/B12799699.png)
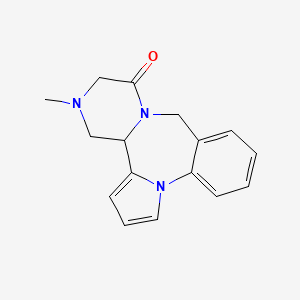

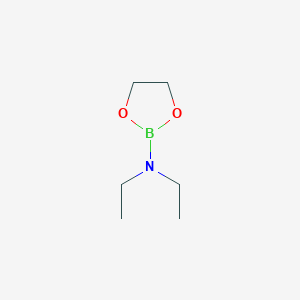
![strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B12799717.png)
